

Cinnamyl Acetoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamyl acetoacetate

Cat. No.: B8749373

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Abstract

Cinnamyl acetoacetate is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of its discovery and history, detailed synthesis methodologies, physicochemical and spectroscopic properties, and its notable role as a key intermediate in the synthesis of the cardiovascular drug, Cilnidipine. The information is presented to support research, development, and application of this compound.

Introduction and Historical Context

While the specific date and discoverer of **cinnamyl acetoacetate** are not extensively documented, its synthesis and study are rooted in the broader historical development of acetoacetic ester chemistry, which has been a cornerstone of organic synthesis since the late 19th century. The reactivity of the acetoacetate moiety, with its dual electrophilic and nucleophilic nature, has made it a valuable building block for a wide array of organic molecules. [1] Concurrently, research into cinnamyl derivatives has been driven by their prevalence in natural products, such as cinnamon leaf oil, and their desirable aromatic properties. The convergence of these two areas of chemical research led to the synthesis and exploration of **cinnamyl acetoacetate** for its utility in various industrial applications, most notably in fragrances and as a precursor in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

Cinnamyl acetoacetate is typically a light brown or pale yellow liquid with a characteristic warm, spicy, and subtly sweet aroma.[2] A key chemical feature is its existence as a mixture of keto and enol tautomers, which influences its reactivity.[1]

Table 1: Physicochemical Properties of Cinnamyl Acetoacetate

Property	Value	Source(s)
CAS Number	57582-46-4	[3]
Molecular Formula	C ₁₃ H ₁₄ O ₃	[1]
Molecular Weight	218.25 g/mol	[1]
Appearance	Light brown to pale yellow liquid	[2]
Boiling Point	101–104 °C	[4]
318.0 °C	[5]	
357.00 to 359.00 °C @ 760.00 mm Hg	[3]	
Melting Point	74.4 °C	[5]
Flash Point	118 °C	[4]
158.33 °C (TCC)	[3]	
158.6 °C	[5]	
Density	1.108 g/cm ³	[5]
Solubility	Soluble in organic solvents; low solubility in water.	[4]
logP (o/w)	2.695 (est)	[3]

Note: Discrepancies in reported boiling and flash points are noted in the table, reflecting variations in measurement conditions and purity of the samples in different studies.

Table 2: Predicted Spectroscopic Data for Cinnamyl Acetoacetate

Spectroscopy	Predicted Peaks/Signals	Source(s)
¹ H NMR	Signals for both keto and enol forms. Keto form: α-methylene protons (~3.5 ppm). Enol form: vinylic proton (~5.0 ppm). Allylic protons (-O-CH ₂ -) are downfield.	[1]
¹³ C NMR	Ketone Carbonyl (C=O): 200.0 - 202.0 ppm; Ester Carbonyl (-O-C=O-): 166.0 - 168.0 ppm; Aromatic & Vinylic Carbons: 122.0 - 137.0 ppm; Methylene Carbon (-O-CH ₂): 65.0 - 67.0 ppm; Methylene Carbon (-CO-CH ₂ -CO-): 49.0 - 51.0 ppm; Methyl Carbon (CH ₃ -CO-): 29.0 - 31.0 ppm.	[1]
IR Spectroscopy	Strong, broad absorption around 1740-1715 cm ⁻¹ (C=O stretching of ester and ketone). A broad O-H stretch for the enol form.	[1]
Mass Spectrometry (EI)	Molecular ion peak at m/z 218. Common fragmentation includes cleavage of the C-O bond.	[1]

Synthesis of Cinnamyl Acetoacetate: Experimental Protocols

Several synthetic routes to **cinnamyl acetoacetate** have been developed, each with its own advantages. The primary methods include direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification

This approach involves the reaction of cinnamyl alcohol with an acetoacetic acid derivative.

This classic acid-catalyzed method involves the reaction of cinnamyl alcohol with acetoacetic acid.

- Protocol:
 - Cinnamyl alcohol and a molar excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).
 - A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
 - The mixture is heated under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.
 - Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then with brine.
 - The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4) and the solvent is removed under reduced pressure.
 - The crude product is purified by vacuum distillation.

This method is a milder alternative, suitable for acid-sensitive substrates.

- Protocol:
 - Cinnamyl alcohol, acetoacetic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

- The mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise with stirring.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- The precipitated dicyclohexylurea (DCU) is removed by filtration.
- The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried and the solvent evaporated. The product is purified by chromatography.

Transesterification

This widely used method involves the exchange of the alkyl group of an ester with an alcohol in the presence of a catalyst.

- Protocol:
 - Cinnamyl alcohol and a readily available β -keto ester, such as ethyl acetoacetate, are mixed.
 - A catalyst is added. Various catalysts can be employed, including silica-supported boric acid for a green chemistry approach.
 - The reaction mixture is heated, often under solvent-free conditions.
 - The lower-boiling alcohol byproduct (e.g., ethanol) is removed by distillation to shift the equilibrium.
 - After the reaction is complete, the catalyst is removed (by filtration if solid), and the product is purified by vacuum distillation.

Enzymatic Synthesis

Biocatalytic methods offer high selectivity and mild reaction conditions. Lipases are commonly used for this transformation.

- Protocol:
 - Cinnamyl alcohol and an acyl donor (e.g., ethyl acetoacetate) are mixed, often in a solvent-free system where the acyl donor also acts as the solvent.
 - An immobilized lipase, such as Novozym 435 (immobilized *Candida antarctica* lipase B), is added to the mixture.
 - The reaction is incubated at a specific temperature (e.g., 40-60°C) with agitation.
 - The reaction progress is monitored by techniques like GC or HPLC.
 - Upon completion, the enzyme is recovered by filtration for reuse.
 - The product is purified from the reaction mixture, typically by vacuum distillation.

Synthesis using Diketene

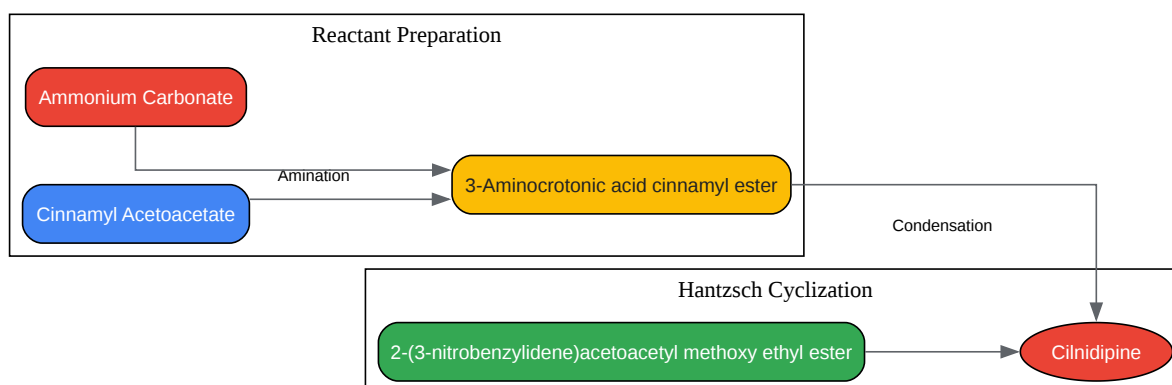
A patented method describes the synthesis from diketene and cinnamyl alcohol.

- Protocol:
 - Diketene is added dropwise to cinnamyl alcohol while maintaining the reaction temperature between 30-60 °C to carry out the esterification.
 - After the addition is complete, the reaction mixture may be heated to a higher temperature (e.g., 90-95 °C) to ensure completion.
 - The resulting mixed solution containing **cinnamyl acetoacetate** can be used directly in subsequent reactions or purified by distilling off low-boiling point substances.

Application in Drug Development: Synthesis of Cilnidipine

Cinnamyl acetoacetate is a key intermediate in the synthesis of Cilnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension. The synthesis involves a Hantzsch-type pyridine synthesis.

One common synthetic route involves the reaction of **cinnamyl acetoacetate** with m-nitrobenzaldehyde to form an intermediate, which then reacts with a methoxy ethyl aminocrotonate to yield Cilnidipine. An alternative pathway involves the reaction of 3-aminocrotonic acid cinnamyl ester (derived from **cinnamyl acetoacetate**) with 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester.



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Figure 1: Synthesis pathway of Cilnidipine from **Cinnamyl acetoacetate**.

Safety and Toxicology

Detailed toxicological data for **cinnamyl acetoacetate** is limited. However, information for the structurally related compound, cinnamyl acetate, suggests moderate toxicity by ingestion and intraperitoneal routes, and it can be a skin irritant. For **cinnamyl acetoacetate**, one source indicates no irritant effect on the skin or eyes.[5] As with any chemical, appropriate safety precautions should be taken.

- Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[3]
- Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and alkalis. Keep the container tightly closed.[3][5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Cinnamyl acetoacetate is a valuable compound with established applications and potential for further development. Its synthesis is achievable through various well-established organic chemistry methodologies, offering flexibility for researchers and manufacturers. The detailed information on its properties, synthesis, and its role in the production of Cilnidipine provided in this guide serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into its biological activities may uncover new applications for this versatile molecule.

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- To cite this document: BenchChem. [Cinnamyl Acetoacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8749373#discovery-and-history-of-cinnamyl-acetoacetate]

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